Sodium paeonol sulfate
Overview
Description
Sodium paeonol sulfate is a chemical compound derived from paeonol, a natural phenolic compound found in the root bark of the medicinal plant Paeonia suffruticosa. Paeonol is known for its wide range of biological effects, including anti-inflammatory, antitumor, and neuroprotective properties . This compound is a sulfonated derivative of paeonol, which enhances its solubility and bioavailability, making it more suitable for various applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium paeonol sulfate typically involves the sulfonation of paeonol. This process can be carried out by reacting paeonol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium paeonol sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to paeonol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Paeonol or reduced sulfonate forms.
Substitution: Various substituted paeonol derivatives.
Scientific Research Applications
Sodium paeonol sulfate has a wide range of applications in scientific research:
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound exhibits anti-inflammatory, antitumor, and neuroprotective properties.
Mechanism of Action
Sodium paeonol sulfate can be compared with other sulfonated phenolic compounds:
Sodium salicylate sulfate: Similar to this compound, it has anti-inflammatory properties but differs in its molecular targets and pathways.
Sodium p-cresol sulfate: This compound is also used in medical research but has different pharmacological effects and applications.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and enhanced solubility, making it more effective in various applications compared to its non-sulfonated counterparts .
Comparison with Similar Compounds
- Sodium salicylate sulfate
- Sodium p-cresol sulfate
- Sodium phenol sulfate
Properties
IUPAC Name |
sodium;(2-acetyl-5-methoxyphenyl) sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S.Na/c1-6(10)8-4-3-7(14-2)5-9(8)15-16(11,12)13;/h3-5H,1-2H3,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPITOIYPFUHU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237237 | |
Record name | Sodium paeonol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88678-17-5 | |
Record name | Sodium paeonol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium paeonol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM PAEONOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S247SP6E6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.